molecular formula C8H9NO3 B1344313 2-(Pyridin-3-yloxy)propanoic acid CAS No. 347186-55-4

2-(Pyridin-3-yloxy)propanoic acid

Cat. No. B1344313
M. Wt: 167.16 g/mol
InChI Key: ZREDEAUTHWGQBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yloxy)propanoic acid is C8H9NO3. The compound is a derivative of pyridine, which is a basic heterocyclic organic compound.


Physical And Chemical Properties Analysis

2-(Pyridin-3-yloxy)propanoic acid is a powder with a melting point of 156-157°C . Its molecular weight is 167.16 .

Scientific Research Applications

Hydrogen Bonding Studies

2-(Pyridin-3-yloxy)propanoic acid and its derivatives have been explored for their unique hydrogen bonding properties. A study on similar compounds demonstrated strong intramolecular hydrogen bonding, forming an 8-membered chelate ring. This finding is significant for understanding molecular interactions and designing molecules with specific properties (Dobbin et al., 1993).

Development of Anticancer Agents

Compounds related to 2-(Pyridin-3-yloxy)propanoic acid have been investigated for their potential as anticancer agents. One study described the synthesis of trans-Pt(II) complexes with derivatives of this compound, exploring their stability, reactivity, and antiproliferative activity (Cabrera et al., 2019).

Radiopharmaceutical Applications

Research on rhenium(I) and technetium(I) tricarbonyl complexes using ligands like 2-(Pyridin-3-yloxy)propanoic acid demonstrated their potential in developing targeted radiopharmaceuticals. These studies are crucial for advancing diagnostic and therapeutic techniques in nuclear medicine (Makris et al., 2012).

Catalytic Properties Exploration

The catalytic properties of compounds related to 2-(Pyridin-3-yloxy)propanoic acid have been a subject of interest. For instance, Yttrium oxide catalysts, interacting with pyridine derivatives, were studied to understand their surface and catalytic properties, which are vital for various industrial applications (Hussein & Gates, 1998).

Enzyme Catalysis in Drug Synthesis

The role of d-threonine aldolase enzymes in synthesizing β-hydroxy-α-amino acids, using compounds similar to 2-(Pyridin-3-yloxy)propanoic acid, was investigated. This process is key in the synthesis of certain pharmaceuticals, showcasing the compound's relevance in drug development (Goldberg et al., 2015).

Synthesis of Hybrid Solar Cells

Research on colloid TiO2 nanorods for hybrid solar cells demonstrated the impact of pyridine-based surface ligands on performance. These findings contribute to the development of more efficient solar energy technologies (Lin et al., 2013).

Antioxidant and Anti-Inflammatory Activity

Novel compounds derived from 2-(Pyridin-3-yloxy)propanoic acid were synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies are crucial for developing new therapeutic agents (Subudhi & Sahoo, 2011).

Safety And Hazards

The safety information for 2-(Pyridin-3-yloxy)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers for 2-(Pyridin-3-yloxy)propanoic acid include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives , and the use of pyridine derivatives as a building block of a range of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-pyridin-3-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREDEAUTHWGQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)propanoic acid

CAS RN

347186-55-4
Record name 2-(pyridin-3-yloxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(pyridin-3-yloxy)-propionic acid ethyl ester, 320 mg (1.6 mmol) in 10 mL of dioxane was added a solution of 190 mg (8.0 mmol) of lithium hydroxide in 10 mL of water. The reaction mixture was stirred for three hours, acidified to pH=1 with 5 N HCl and concentrated to dryness to yield the crude desired product which was carried on without further purification. MS (IS) 168.1 (M+1).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, W Liu, X Jiang, F Jiang, H Zhuang… - European journal of …, 2011 - Elsevier
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized and their antibacterial activities were evaluated against fungus, Gram-negative and …
Number of citations: 44 www.sciencedirect.com

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